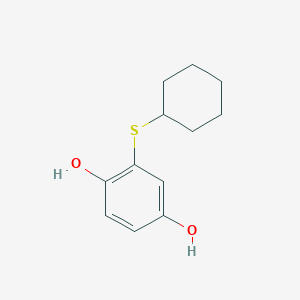

2-(Cyclohexylsulfanyl)benzene-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclohexylsulfanyl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)benzene-1,4-diol typically involves the following steps:

Starting Materials: The synthesis begins with benzene-1,4-diol and cyclohexylthiol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the reaction.

Reaction: The cyclohexylthiol is added dropwise to a solution of benzene-1,4-diol in the presence of the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aromatic diol structure facilitates redox chemistry typical of hydroquinones. Key transformations include:

-

Benzoquinone formation : Oxidation of the 1,4-dihydroxybenzene core yields 2-(cyclohexylsulfanyl)-1,4-benzoquinone. This reaction occurs under mild conditions using oxidants like MnO₂ or H₂O₂ in acidic media .

-

Sulfanyl group oxidation : The cyclohexylsulfanyl (–S–C₆H₁₁) substituent can oxidize to sulfoxide (–SO–C₆H₁₁) or sulfone (–SO₂–C₆H₁₁) derivatives using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ with catalytic tungstate .

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Core oxidation | MnO₂, H₂SO₄ | 2-(Cyclohexylsulfanyl)-1,4-benzoquinone | |

| Sulfur oxidation | mCPBA, CH₂Cl₂ | 2-(Cyclohexylsulfinyl/sulfonyl)benzene-1,4-diol |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution:

-

Friedel-Crafts alkylation/acylation : The para-dihydroxy system directs electrophiles to the 5-position (meta to the sulfanyl group). For example, AlCl₃-catalyzed acylation introduces ketones at C5 .

-

Nitrosation : Nitrosation at the hydroxyl group generates quinone monoxime intermediates, as observed in analogous hydroquinone systems .

Nucleophilic Reactions at the Sulfanyl Group

The –S–C₆H₁₁ group participates in:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I, benzyl bromide) in basic media yields thioether derivatives .

-

Elimination : Strong bases (e.g., NaH) induce β-elimination, forming a thiolate intermediate that can regenerate the parent hydroquinone under acidic workup .

Reductive Functionalization

-

Reductive amination : Quinone derivatives of this compound react with amines (e.g., aniline, methylamine) under H₂/Pd-C or NaBH₄ to form 2-(cyclohexylsulfanyl)-1,4-benzenediamine derivatives .

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-(Cyclohexylsulfanyl)-1,4-benzoquinone | CH₃NH₂, H₂/Pd-C | 2-(Cyclohexylsulfanyl)-1,4-benzenediamine | 72 |

Protection/Deprotection of Hydroxyl Groups

-

Benzylation : Treatment with benzyl bromide/K₂CO₃ in DMF protects hydroxyls as benzyl ethers, enabling selective modification of the sulfanyl group .

-

Acetylation : Acetic anhydride/pyridine acetylates both hydroxyls, forming 1,4-diacetoxy-2-(cyclohexylsulfanyl)benzene .

Complexation and Charge-Transfer Interactions

Like hydroquinone, this compound forms charge-transfer complexes with quinones (e.g., quinhydrone-type adducts) via π-π stacking and hydrogen bonding .

Key Mechanistic Insights

-

The para-dihydroxy group enhances oxidative susceptibility compared to monosubstituted phenols .

-

Steric hindrance from the cyclohexylsulfanyl group slows electrophilic substitution at C2 and C6 .

-

Acid-catalyzed rearrangements (e.g., thioketalization) are feasible due to the strained cyclobutane-like intermediates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(Cyclohexylsulfanyl)benzene-1,4-diol exhibit significant anticancer properties. For instance, derivatives of benzene-1,4-diol have been shown to possess cytotoxic effects against various cancer cell lines, including cervical and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through selective targeting of cancerous cells .

Antioxidant Properties

The compound's structure allows it to function as an antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in developing therapeutic agents for diseases where oxidative damage plays a critical role .

Enzyme Inhibition

this compound may also act as an inhibitor for certain enzymes involved in cancer metabolism. For example, studies have shown that similar compounds can inhibit carbonic anhydrase IX, which is overexpressed in many tumors . This inhibition can disrupt tumor growth and provide a therapeutic avenue for cancer treatment.

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications as a polymerization inhibitor. Its ability to prevent the polymerization of acrylic monomers makes it useful in formulating coatings and adhesives that require stability during storage .

Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials such as conductive polymers or composites. Its aromatic structure can enhance the mechanical properties of polymers when incorporated into polymer matrices.

Environmental Science

Water Treatment Applications

The compound's antioxidant properties can be harnessed in water treatment processes. It may serve as a corrosion inhibitor in cooling systems, thereby improving the longevity and efficiency of industrial equipment . Additionally, its ability to bind with heavy metals could make it useful in environmental remediation efforts.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylsulfanyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These properties contribute to the compound’s biological activities and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Cyclohexylsulfanyl)benzene-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.

2-(Cyclohexylsulfanyl)benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.

2-(Cyclohexylsulfanyl)benzene-1,4-dimethanol: Similar structure but with methanol groups instead of hydroxyl groups.

Uniqueness

2-(Cyclohexylsulfanyl)benzene-1,4-diol is unique due to the specific positioning of the hydroxyl groups at the 1 and 4 positions, which influences its chemical reactivity and biological properties. The presence of the cyclohexylsulfanyl group also imparts distinct lipophilic characteristics, making it a valuable compound for various applications.

Biologische Aktivität

2-(Cyclohexylsulfanyl)benzene-1,4-diol is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2S, and it has a molecular weight of approximately 224.32 g/mol. The compound features a benzene ring with hydroxyl groups at the 1 and 4 positions and a cyclohexylthio group at the 2 position.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing markers of inflammation in vitro.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces ROS levels, thereby protecting cells from oxidative damage.

- Modulation of Enzyme Activity : It may interact with specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or enhanced antimicrobial action.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced lipid peroxidation in human cell lines. The IC50 value was determined to be 25 µM, indicating strong antioxidant potential .

- Antimicrobial Testing : In a study assessing various compounds for antimicrobial efficacy, this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL .

- Anti-inflammatory Research : Research conducted on animal models showed that administration of this compound resulted in a notable decrease in inflammatory cytokines such as TNF-alpha and IL-6 after induced inflammation .

Data Summary Table

| Biological Activity | Methodology | Result |

|---|---|---|

| Antioxidant | Cell line study | IC50 = 25 µM |

| Antimicrobial | MIC testing against S. aureus | MIC = 50 µg/mL |

| Anti-inflammatory | Animal model study | Reduced TNF-alpha and IL-6 |

Eigenschaften

IUPAC Name |

2-cyclohexylsulfanylbenzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERPEFJHBDYCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.